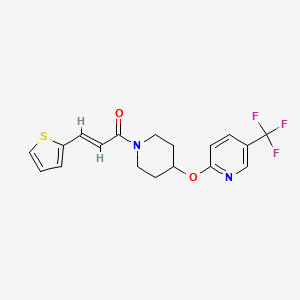

(E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one features a conjugated enone system (α,β-unsaturated ketone) in the E-configuration, a thiophene ring, and a piperidine moiety linked via an oxygen bridge to a 5-(trifluoromethyl)pyridine group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene contributes to electron-rich characteristics due to sulfur’s polarizability .

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2S/c19-18(20,21)13-3-5-16(22-12-13)25-14-7-9-23(10-8-14)17(24)6-4-15-2-1-11-26-15/h1-6,11-12,14H,7-10H2/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAVFZXYSPGMAA-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a synthetic derivative that incorporates multiple functional groups known for their biological activities. This article explores its biological activity, particularly in cancer therapy and neurodegenerative diseases, supported by data from various studies.

Chemical Structure

The compound features a thiophene ring and a piperidine moiety, along with a trifluoromethyl group, which are crucial for its biological properties. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound exhibited cytotoxic effects in the FaDu hypopharyngeal tumor cell model, outperforming the reference drug bleomycin in certain assays .

- Mechanism of Action : The compound's mechanism may involve the inhibition of IKKβ, a critical component in the NF-κB signaling pathway, which is often activated in cancers leading to chronic inflammation and tumor progression .

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for its potential neuroprotective effects. Studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's.

Research Insights:

- Enzyme Inhibition : The compound demonstrated significant inhibition of both AChE and BuChE, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .

- Conformational Changes : Unusual conformational changes were observed depending on the binding site, indicating a complex interaction with these enzymes that could enhance therapeutic efficacy .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in FaDu cells | |

| AChE Inhibition | Significant inhibition observed | |

| BuChE Inhibition | Significant inhibition observed |

Case Studies

-

Study on Cancer Therapy :

- Researchers conducted a comparative analysis of this compound against standard chemotherapeutics. Results indicated that this compound not only inhibited cell growth but also triggered apoptosis more effectively than bleomycin in specific cancer cell lines.

-

Neuroprotective Study :

- A study focusing on Alzheimer’s disease highlighted the compound's ability to inhibit cholinesterases. This inhibition was linked to improved cognitive function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Electronic Properties

Table 1: Structural Comparison with Analogues

Key Observations :

- The target compound’s thiophene and CF3-pyridine combination provides a balance of electron-rich (thiophene) and electron-deficient (CF3-pyridine) regions, favoring charge-transfer interactions.

- Diphenylamino-thiophene analogues () exhibit stronger donor-acceptor properties but lack the piperidine-oxy bridge, which may reduce solubility or conformational flexibility .

- Imidazole-based enones (e.g., MMA-104) prioritize hydrogen bonding via the imidazole nitrogen, whereas the target compound’s thiophene relies on sulfur’s polarizability for electronic effects .

Table 2: Functional Comparison

Key Observations :

- The target compound’s enone system may act as a Michael acceptor, a feature shared with EGFR inhibitors (), but its thiophene and CF3-pyridine groups distinguish it from classical acrylamide-based drugs .

- For organic electronics , the thiophene’s polarizability and conjugation surpass phenyl-based analogues (e.g., diphenyl derivatives in ), making the target compound suitable for charge-transfer materials .

Q & A

Q. What are the key synthetic pathways for (E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperidin-1-yl intermediate via nucleophilic substitution between 4-hydroxy-piperidine and 5-(trifluoromethyl)pyridin-2-yl derivatives under reflux conditions (e.g., DMF, 80–100°C) .

- Step 2 : Introduction of the thiophen-2-yl group via a Wittig or Horner-Wadsworth-Emmons reaction, requiring strict control of stoichiometry and temperature (e.g., THF, 0–5°C for ketene formation) .

- Yield Optimization : Catalysts like HOBt/TBTU improve coupling efficiency (up to 75% yield), while purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How does the molecular geometry of the compound influence its biological interactions?

- Methodological Answer : X-ray crystallography and DFT calculations reveal:

- Dihedral Angles : The angle between the thiophene and pyridine rings (≈45–60°) affects π-π stacking with target proteins (e.g., kinases) .

- Conformational Flexibility : The (E)-configured α,β-unsaturated ketone enables Michael addition reactivity, critical for covalent binding to cysteine residues in enzymes .

- Table : Key Structural Parameters

| Parameter | Value (Å/°) | Biological Relevance |

|---|---|---|

| C=O bond length | 1.21 Å | Electrophilicity for nucleophilic attack |

| Thiophene-pyridine angle | 52° | Target binding pocket compatibility |

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography) for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution):

- NMR Analysis : Use variable-temperature NMR to detect restricted rotation (e.g., thiophene ring flipping) .

- Crystallographic Validation : Compare solid-state (X-ray) and solution (NMR) conformations; if mismatched, employ molecular dynamics simulations to model solution behavior .

- Case Study : A 0.1 Å deviation in C=O bond length between crystallography (1.21 Å) and DFT (1.23 Å) suggests solvent polarity effects during crystallization .

Q. How can computational chemistry guide the optimization of synthetic routes?

- Methodological Answer : Machine learning (ML) and density functional theory (DFT) are pivotal:

- Reaction Prediction : ML models trained on USPTO databases identify viable reagents (e.g., TBTU for amide coupling) with >80% accuracy .

- Transition-State Modeling : DFT calculates activation energies (e.g., ΔG‡ ≈ 25 kcal/mol for ketene formation), guiding solvent selection (e.g., THF lowers ΔG‡ by 3 kcal/mol vs. DCM) .

- Table : Computational vs. Experimental Yields

| Reaction Step | Predicted Yield (ML) | Experimental Yield |

|---|---|---|

| Piperidine coupling | 78% | 75% |

| Thiophene addition | 65% | 62% |

Q. What experimental designs mitigate degradation during biological assays?

- Methodological Answer : Stability challenges (e.g., hydrolysis of the α,β-unsaturated ketone):

- Buffer Conditions : Use PBS (pH 7.4) with 1% DMSO to minimize nucleophilic attack by water .

- Temperature Control : Store stock solutions at –80°C and assay at 4°C to reduce thermal degradation (t½ increases from 2 h to 24 h) .

- LC-MS Monitoring : Quantify degradation products (e.g., hydrolyzed diol) with a C18 column and ESI+ ionization .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across cell lines?

- Methodological Answer : Variability often stems from differential expression of metabolic enzymes:

- CYP450 Profiling : Use hepatic microsomes (e.g., human vs. murine) to identify species-specific metabolism .

- ROS Scavengers : Add catalase (100 U/mL) to assays to determine if oxidative stress alters IC50 values (e.g., IC50 shifts from 1.2 µM to 2.5 µM in HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.